molecular formula C13H20N6O B2888416 2-[[6-(Cyclopentylamino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol CAS No. 897619-34-0

2-[[6-(Cyclopentylamino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol

Cat. No.: B2888416
CAS No.: 897619-34-0
M. Wt: 276.344
InChI Key: FAZBIPXQERIWGC-UHFFFAOYSA-N
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Description

2-[[6-(Cyclopentylamino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolopyrimidine core, which is known for its biological activity and potential therapeutic uses.

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. By inhibiting CDK2, the compound can halt cell cycle progression, making it a potential therapeutic agent for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity and thus preventing the phosphorylation of downstream targets necessary for cell cycle progression . This results in cell cycle arrest, which can lead to apoptosis, or programmed cell death .

Biochemical Pathways

The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, preventing cells from entering the S phase from the G1 phase. The downstream effect is a reduction in cell proliferation, particularly in cancer cells that rely on rapid cell division .

Pharmacokinetics

The compound has a moderate molecular weight (276.337 Da), suggesting it may have good absorption and distribution profiles . It also has a balance of polar and non-polar regions, which could influence its solubility and transport across biological membranes .

Result of Action

The compound’s inhibition of CDK2 leads to significant anti-proliferative effects, particularly against cancer cell lines such as MCF-7 and HCT-116 . It has been shown to induce cell cycle arrest and apoptosis, leading to a reduction in tumor growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[6-(Cyclopentylamino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the pyrazolopyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the cyclopentylamino group: This is achieved through nucleophilic substitution reactions.

    Attachment of the ethanol group: This final step often involves the reaction of the intermediate with an appropriate alcohol under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[[6-(Cyclopentylamino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

2-[[6-(Cyclopentylamino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[6-(Cyclohexylamino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol
  • 2-[[6-(Cyclopropylamino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol

Uniqueness

2-[[6-(Cyclopentylamino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol is unique due to its specific structural features, which confer distinct biological activity and chemical reactivity. The cyclopentylamino group, in particular, may enhance its binding affinity to certain molecular targets compared to similar compounds with different substituents.

Properties

IUPAC Name

2-[[6-(cyclopentylamino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O/c1-19-12-10(8-15-19)11(14-6-7-20)17-13(18-12)16-9-4-2-3-5-9/h8-9,20H,2-7H2,1H3,(H2,14,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZBIPXQERIWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NCCO)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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